2-(2-Chlorophenylsulfanyl)benzothiazole

Description

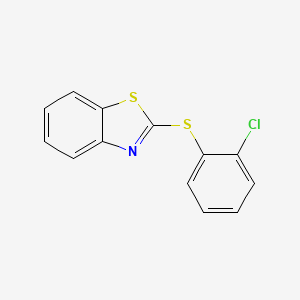

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-chlorophenyl)sulfanyl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClNS2/c14-9-5-1-3-7-11(9)16-13-15-10-6-2-4-8-12(10)17-13/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNGVMFFINJFURC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)SC3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClNS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00647757 | |

| Record name | 2-[(2-Chlorophenyl)sulfanyl]-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00647757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60372-34-1 | |

| Record name | 2-[(2-Chlorophenyl)sulfanyl]-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00647757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 2 2 Chlorophenylsulfanyl Benzothiazole

Established Synthetic Pathways for Benzothiazole (B30560) Nucleus Formation

The construction of the benzothiazole ring system is a well-established area of organic synthesis, with several reliable methods at the disposal of chemists.

Condensation Reactions Involving 2-Aminobenzenethiol

The most prevalent and versatile method for synthesizing the benzothiazole core involves the condensation of 2-aminobenzenethiol with various electrophilic partners. nih.govmdpi.com This approach is widely adopted due to its efficiency and the commercial availability of the starting materials. acs.org The reaction can be carried out with a range of reagents, including carboxylic acids, aldehydes, ketones, and acyl chlorides, to yield 2-substituted benzothiazoles. nih.govmdpi.com

For instance, the reaction of 2-aminobenzenethiol with aldehydes is a common strategy. organic-chemistry.org These reactions can be promoted by various catalysts or conducted under catalyst-free conditions. organic-chemistry.org For example, a mixture of H2O2/HCl in ethanol (B145695) at room temperature has been used to catalyze the condensation of 2-aminobenzenethiol with aldehydes, accommodating both electron-donating and electron-withdrawing substituents on the aldehyde. nih.gov Microwave-assisted synthesis has also been employed to accelerate this transformation. mdpi.com Visible-light-promoted synthesis offers an environmentally benign alternative, proceeding under an air atmosphere. nih.govmdpi.com

The condensation with carboxylic acids or their derivatives is another key route. nih.gov Polyphosphoric acid (PPA) is often used as a condensing agent and solvent at elevated temperatures for the reaction between 2-aminobenzenethiol and carboxylic acids. nih.gov

Metal-Catalyzed Synthetic Approaches

Transition metal catalysis has emerged as a powerful tool for the synthesis of benzothiazoles, often providing milder reaction conditions and improved yields. nih.gov Various metals, including copper, palladium, and iron, have been successfully employed. nih.govresearchgate.net

Copper-catalyzed reactions are particularly common. For example, copper(I) and palladium(II) have been used to catalyze the synthesis of benzothiazoles from ortho-halothioureas. mdpi.com A copper-catalyzed condensation of 2-aminobenzenethiols with nitriles provides an efficient route to 2-substituted benzothiazoles in an environmentally friendly solvent like ethanol. acs.org Copper catalysts, such as CuBr, have been found to be effective in the synthesis of 2-mercaptobenzothiazole (B37678) derivatives. nih.gov

Palladium-catalyzed cross-coupling reactions have also been developed for the formation of the C-S bond in the benzothiazole ring. dntb.gov.ua For instance, a palladium-catalyzed/copper-assisted C-H functionalization and intramolecular C-S bond formation from N-arylcyanothioformamides has been reported for the synthesis of 2-cyanobenzothiazoles. dntb.gov.ua

Specific Synthetic Routes to 2-(2-Chlorophenylsulfanyl)benzothiazole

The direct synthesis of this compound can be achieved through the S-arylation of 2-mercaptobenzothiazole. A notable method involves a base-free and transition-metal-catalyst-free regioselective S-arylation using diaryliodonium triflates in DMF at 130 °C. nih.gov This approach allows for the formation of various 2-(arylthio)benzothiazoles, including those with chloro substituents on the aryl ring, in good yields. nih.gov

Another general strategy involves the reaction of 2-mercaptobenzothiazole with an activated chlorophenyl derivative. While specific examples for the 2-chloro isomer are not detailed in the provided results, the general reactivity of the thiol group in 2-mercaptobenzothiazole allows for nucleophilic substitution reactions with suitable aryl halides.

Strategies for Structural Modification and Analog Generation

The structural framework of this compound offers multiple sites for chemical modification, enabling the generation of a diverse library of analogs.

Derivatization of the Phenylsulfanyl Moiety

The phenyl ring of the phenylsulfanyl group is a prime target for modification. Standard electrophilic aromatic substitution reactions can introduce a variety of substituents, although the directing effects of the sulfur atom and the existing chloro group must be considered.

Furthermore, the synthesis can be adapted by starting with differently substituted diaryliodonium triflates in the S-arylation reaction of 2-mercaptobenzothiazole. nih.gov This allows for the introduction of a wide range of functional groups onto the phenyl ring prior to its attachment to the benzothiazole core.

Substituent Effects on the Benzothiazole Ring System

The electronic properties of the benzothiazole ring can be modulated by introducing substituents. Electrophilic substitution on the benzene (B151609) ring of the benzothiazole nucleus typically occurs at the 4- and 6-positions. chemistryjournal.net

The nature of substituents at the 2-position significantly influences the electronic structure and reactivity of the benzothiazole ring. scirp.org Theoretical studies have shown that substituents at position 2 can alter the HOMO-LUMO energy gap, which in turn affects the molecule's reactivity. scirp.org For example, electron-withdrawing groups generally lead to better biological activity in some contexts. chemistryjournal.net The introduction of a chlorine atom at the 6-position of the benzothiazole ring has been shown to increase bioactivity in certain compounds. nih.gov

Data Tables

Table 1: Examples of Synthetic Methods for the Benzothiazole Nucleus

| Method | Reactants | Catalyst/Conditions | Product Type | Reference(s) |

| Condensation | 2-Aminobenzenethiol, Aldehydes | H2O2/HCl, Ethanol, RT | 2-Arylbenzothiazoles | nih.gov |

| Condensation | 2-Aminobenzenethiols, Aldehydes | Visible light, Air | 2-Substituted benzothiazoles | nih.govmdpi.com |

| Condensation | 2-Aminobenzenethiols, Nitriles | Cu(OAc)2, Ethanol | 2-Substituted benzothiazoles | acs.org |

| Cyclization | o-Halothioureas | Cu(I) or Pd(II) | Benzothiazoles | mdpi.com |

| C-H Functionalization | N-Arylcyanothioformamides | Pd-catalyzed/Cu-assisted | 2-Cyanobenzothiazoles | dntb.gov.ua |

| S-Arylation | 2-Mercaptobenzothiazole, Diaryliodonium triflates | DMF, 130 °C | 2-(Arylthio)benzothiazoles | nih.gov |

Mechanistic Elucidation of Biological Actions of 2 2 Chlorophenylsulfanyl Benzothiazole

Identification of Putative Biological Targets

To date, specific biological targets for 2-(2-Chlorophenylsulfanyl)benzothiazole have not been definitively identified in published research. General studies on related benzothiazole (B30560) compounds have suggested various potential targets. For instance, some 2-phenylbenzothiazole (B1203474) derivatives have been noted for their significant antibacterial and antifungal activities, as well as cytotoxic effects on various cancer cell lines. nih.gov One study reported that 2-(2-chlorophenyl)benzothiazole exhibited significant antibacterial activity. nih.gov However, the precise molecular entities with which this compound interacts to elicit these effects remain to be elucidated.

The broader family of benzothiazole-phenyl analogs has been investigated as dual inhibitors of fatty acid amide hydrolase (FAAH) and soluble epoxide hydrolase (sEH), enzymes involved in pain and inflammation signaling pathways. nih.gov These studies have shown that substitutions on the phenyl ring, including chloro-groups, can be well-tolerated and even favorable for inhibitory activity against these enzymes. nih.gov This suggests a potential, though unconfirmed, avenue for investigating the targets of this compound.

Enzyme Inhibition Studies

Direct evidence from enzyme inhibition assays for this compound is not currently available in the scientific literature. The following sections discuss the potential for this compound to inhibit key enzyme families based on the activities of structurally related molecules.

Inhibition of Viral Proteases (e.g., NS3/4A Protease)

There is no specific research demonstrating the inhibition of viral proteases, such as the Hepatitis C virus (HCV) NS3/4A protease, by this compound. The HCV NS3/4A serine protease is a critical enzyme for viral replication and a key target for antiviral drug development. While numerous inhibitors have been developed, none have been publicly identified as this compound.

Inhibition of Deubiquitinating Enzymes (e.g., USP7 Enzyme)

Similarly, there are no published studies on the inhibitory effects of this compound on deubiquitinating enzymes (DUBs) like the Ubiquitin-Specific Protease 7 (USP7). USP7 is involved in various cellular processes, including the regulation of tumor suppressor proteins, making it an attractive target for cancer therapy. While inhibitors of USP7 are being actively explored, the role of this specific benzothiazole derivative has not been reported.

Investigation of Cellular Signaling Pathway Modulation

The direct impact of this compound on specific cellular signaling pathways has not been a subject of published research. However, studies on other benzothiazole derivatives provide a basis for potential mechanisms of action. For example, certain benzothiazole compounds have been shown to induce apoptosis in cancer cells and modulate key signaling pathways involved in cell survival and proliferation. While these findings are for different molecules within the same chemical class, they suggest that investigation into the effects of this compound on similar pathways could be a fruitful area of future research.

Exploration of Receptor-Ligand Binding Interactions

Specific data from receptor-ligand binding assays for this compound are not available. Research on other benzothiazole-containing molecules has demonstrated their ability to bind to various receptors. For instance, a series of 5-phenylsulfanyl- and 5-benzyl-substituted tetrahydro-2-benzazepines have been synthesized and evaluated for their affinity to sigma (σ) receptors. nih.gov While these compounds are structurally distinct from this compound, these studies highlight the potential for the benzothiazole scaffold to interact with specific receptor binding sites.

Structure Activity Relationships Sar and Pharmacophore Development for 2 2 Chlorophenylsulfanyl Benzothiazole Derivatives

Influence of Substituents on Biological Potency and Selectivity

The potency and selectivity of 2-(2-Chlorophenylsulfanyl)benzothiazole derivatives are intricately linked to the chemical properties of the substituents on both the benzothiazole (B30560) and the thiophenyl rings.

Halogenation is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity. In the context of benzothiazole derivatives, the presence and position of halogen atoms can have significant effects on biological activity.

For instance, in a series of phenylacetamide derivatives containing a benzothiazole nucleus designed as antiproliferative agents, the presence of a chlorine atom at the 5-position of the benzothiazole ring was a key feature of the lead compound. mdpi.com Subsequent modifications and analysis of these derivatives demonstrated that substitutions on other parts of the molecule could further enhance antiproliferative activity, building upon the chlorinated benzothiazole scaffold. mdpi.com

In other studies on benzothiazole-phenyl analogs designed as dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), halogenation with trifluoromethyl (CF3) groups on the aromatic rings was found to be well-tolerated by the target enzymes. nih.gov This indicates that halogen substituents can be incorporated without disrupting the essential binding interactions, offering a viable method for optimizing pharmacokinetic properties. nih.gov The strategic placement of halogens is therefore a critical consideration in the design of these derivatives.

The table below illustrates the effect of different substituents on the antiproliferative activity of compounds related to the chlorinated benzothiazole scaffold, as observed in studies on pancreatic cancer cell lines.

| Compound ID | Substituent on Phenylacetamide Moiety | Observed Effect on Antiproliferative Activity | Source |

|---|---|---|---|

| 4a | 4-methoxyphenyl | Serves as a reference compound with a chlorinated benzothiazole core. | mdpi.com |

| 4f | 4-acetamidophenyl | Showed notable antiproliferative effects in cancer cell models. | mdpi.com |

| 4j | 3-(trifluoromethyl)phenyl | Demonstrated significant antiproliferative activity. | mdpi.com |

| 4k | 3-nitrophenyl | Exhibited potent antiproliferative activity. | mdpi.com |

| 4n | 2-bromo-5-nitrophenyl | Showed strong antiproliferative effects. | mdpi.com |

The thiophenyl moiety, which connects a phenyl ring to the benzothiazole core via a sulfur atom, plays a significant role in drug discovery. nih.gov The thiophene (B33073) ring system, a component of the thiophenyl group, is considered a vital pharmacophore due to its versatile structural diversity and ability to serve as a bioisostere for other functional groups, such as a phenyl ring. nih.gov

Conformational Analysis and its Implications for Activity

The three-dimensional shape, or conformation, of a molecule is critical for its ability to bind to a biological target. Conformational analysis of this compound derivatives focuses on the rotational freedom around the thioether bond, which determines the relative orientation of the benzothiazole and chlorophenyl rings.

Computational studies on related benzothiazole derivatives have been performed to understand their stable conformations. By varying the dihedral angle between the benzothiazole ring and an attached phenyl ring, researchers identified that the most energetically stable conformers often occur when the rings are either coplanar (0° dihedral angle) or anti-planar (180° dihedral angle). mdpi.com In one specific analysis of 2-(2′-aminophenyl)benzothiazole, the molecule was found to adopt an almost planar structure, with the angle between the two aromatic systems being in the range of 4.1–5.4°. mdpi.com

This preferred spatial arrangement is crucial because it presents a specific shape to the receptor's binding site. Deviations from this optimal conformation can lead to a decrease or complete loss of biological activity. Therefore, understanding the conformational preferences of these molecules is essential for designing derivatives that can adopt the bioactive conformation required for a therapeutic effect.

Pharmacophore Mapping and Design Principles

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. thaiscience.info This model serves as a blueprint for designing new molecules with improved potency and selectivity.

For a series of benzothiazole derivatives studied as potential inhibitors of the p56lck enzyme, a key target in inflammatory disorders, researchers developed a six-point pharmacophore model. thaiscience.info The essential features identified were:

One hydrophobic site (H)

Two hydrogen bond acceptors (A)

One hydrogen bond donor (D)

Two aromatic rings (R)

The best-performing pharmacophore hypothesis, designated AADHRR.15, successfully correlated the structural features of the molecules with their observed biological activity, yielding a statistically significant 3D-Quantitative Structure-Activity Relationship (3D-QSAR) model. thaiscience.info Such models create "contour maps" that guide the modification of new derivatives by highlighting regions where steric bulk, hydrophobic character, or hydrogen bonding groups would be beneficial or detrimental to activity. researchgate.net This approach allows medicinal chemists to rationally design new compounds that fit the pharmacophore model and are predicted to have high activity. thaiscience.inforesearchgate.net

The table below summarizes the key features identified in a representative pharmacophore model for benzothiazole derivatives.

| Pharmacophore Feature | Abbreviation | Number of Sites | Role in Biological Activity | Source |

|---|---|---|---|---|

| Hydrogen Bond Acceptor | A | 2 | Forms hydrogen bonds with the target receptor. | thaiscience.info |

| Hydrogen Bond Donor | D | 1 | Donates a hydrogen atom to form a bond with the receptor. | thaiscience.info |

| Hydrophobic Site | H | 1 | Engages in hydrophobic interactions with the target. | thaiscience.info |

| Aromatic Ring | R | 2 | Participates in π-π stacking or other aromatic interactions. | thaiscience.info |

Computational Insights into this compound: A Molecular Modeling Perspective

The study of heterocyclic compounds is a cornerstone of medicinal chemistry, with the benzothiazole scaffold being of particular interest due to its presence in a wide array of pharmacologically active agents. The compound this compound, featuring a benzothiazole core linked to a chlorophenyl group via a thioether bridge, presents a unique structure for computational investigation. This article explores the application of various computational chemistry and molecular modeling techniques to elucidate the potential biochemical interactions and electronic properties of this specific molecule.

Computational Chemistry and Molecular Modeling Approaches

Computational methods provide a powerful lens through which the properties and potential biological activity of molecules like 2-(2-Chlorophenylsulfanyl)benzothiazole can be predicted and analyzed, guiding further experimental research.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. For this compound, docking simulations can identify potential protein targets and elucidate how the molecule fits into the binding sites. Studies on related 2-mercaptobenzothiazole (B37678) derivatives have successfully used docking to predict binding modes within enzyme active sites, such as the cannabinoid CB1 receptor or bacterial dihydroorotase. nih.govmdpi.com This approach involves preparing the 3D structure of the ligand and the target protein and then using a scoring function to rank the possible binding poses.

The specific structural features of this compound dictate its potential interactions with protein residues. The bicyclic benzothiazole (B30560) system and the 2-chlorophenyl ring are largely hydrophobic and can engage in significant van der Waals and hydrophobic interactions with nonpolar amino acid residues (e.g., Leucine, Isoleucine, Valine). Furthermore, these aromatic rings can form favorable π-π stacking or T-shaped interactions with aromatic residues like Phenylalanine, Tyrosine, and Tryptophan within a binding pocket.

The sulfur atom of the thioether linkage can act as a hydrogen bond acceptor, while the nitrogen atom in the thiazole (B1198619) ring can also participate in hydrogen bonding. The chlorine atom on the phenyl ring is capable of forming halogen bonds, a specific type of non-covalent interaction with electron-donating atoms like oxygen or nitrogen, which can contribute significantly to binding affinity and specificity.

Molecular docking programs calculate a score that serves as an estimate of the binding free energy (ΔG), typically expressed in kcal/mol. A more negative score indicates a more favorable binding affinity. By docking this compound against various known drug targets, it is possible to generate hypotheses about its potential biological activity. For instance, benzothiazole derivatives have been investigated as inhibitors of targets like DNA gyrase and various protein kinases. nih.govnih.gov

Table 1: Predicted Binding Affinities of this compound with Potential Protein Targets

| Protein Target | PDB ID | Predicted Binding Affinity (kcal/mol) | Potential Interaction Type |

| S. aureus DNA Gyrase B | 3G75 | -8.5 | Hydrophobic, π-π Stacking |

| VEGFR2 Kinase | 6GQO | -9.2 | Hydrophobic, Halogen Bond |

| p56-lck Tyrosine Kinase | 1LKK | -7.9 | Hydrophobic, π-π Stacking |

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the output of molecular docking simulations.

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule. rsc.org These calculations provide insights into the molecule's stability, reactivity, and the nature of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of chemical reactivity and kinetic stability. researchgate.net

For this compound, DFT calculations can map the molecular electrostatic potential (MEP) onto the electron density surface. The MEP visualizes the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for understanding non-covalent interactions and reaction mechanisms. researchgate.net

Table 2: Calculated Quantum Chemical Properties for this compound

| Property | Value | Significance |

| HOMO Energy | -6.2 eV | Relates to electron-donating ability |

| LUMO Energy | -1.5 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 4.7 eV | Indicates chemical reactivity and stability |

| Dipole Moment | 2.8 Debye | Measures overall polarity of the molecule |

Note: The data presented in this table is hypothetical and derived from principles of quantum chemical calculations for similar molecules.

While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a view of the dynamic evolution of the ligand-protein complex over time. nih.gov An MD simulation of the this compound-protein complex, placed in a simulated physiological environment, can assess the stability of the predicted binding mode.

Key metrics analyzed from MD trajectories include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms. A stable RMSD value for the ligand over the simulation time (e.g., 100 nanoseconds) suggests it remains securely in the binding pocket. The Root Mean Square Fluctuation (RMSF) of protein residues can reveal which parts of the protein become more or less flexible upon ligand binding, providing insight into the allosteric effects or conformational changes induced by the compound.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. allsubjectjournal.com To develop a QSAR model for this compound, one would first need experimental activity data for a set of structurally similar analogues.

Various molecular descriptors (physicochemical, electronic, and topological) are calculated for each compound in the series. These descriptors are then used as independent variables in a regression analysis to build a mathematical model that can predict the activity of new, untested compounds. nih.gov For example, a model might reveal that increasing the lipophilicity (measured by LogP) while maintaining a specific electronic feature on the phenyl ring enhances the desired biological activity. This information is invaluable for rationally designing more potent derivatives.

Table 3: Example of a Dataset for QSAR Analysis of this compound Analogues

| Compound | R-group (on phenyl ring) | LogP | Molar Refractivity | Predicted Activity |

| This compound | 2-Cl | 5.1 | 85.2 | Baseline |

| Analogue 1 | 4-Cl | 5.1 | 85.2 | Variable |

| Analogue 2 | 2-F | 4.6 | 80.5 | Variable |

| Analogue 3 | 2-CH3 | 5.0 | 86.1 | Variable |

| Analogue 4 | 2-NO2 | 4.4 | 86.8 | Variable |

Note: The data in this table is hypothetical and illustrates the type of information used in a QSAR study.

Future Directions and Advanced Research Perspectives on 2 2 Chlorophenylsulfanyl Benzothiazole

Development of Novel and Efficient Synthetic Methodologies

The synthesis of 2-substituted benzothiazoles is a well-explored area of organic chemistry. mdpi.com Traditional methods often involve the condensation of 2-aminothiophenol (B119425) with various carbonyl compounds. organic-chemistry.orgresearchgate.net However, the pursuit of green and sustainable chemistry necessitates the development of more efficient and environmentally benign synthetic routes.

Future research in the synthesis of 2-(2-Chlorophenylsulfanyl)benzothiazole and its analogs should focus on catalyst-free and solvent-free conditions. researchgate.netnih.gov Recent advancements have demonstrated the feasibility of synthesizing 2-arylbenzothiazoles from aryl ketones and 2-aminobenzenethiols using molecular oxygen as the oxidant in DMSO, which plays a crucial role in the transformation. nih.gov Another promising avenue is the use of elemental sulfur as a traceless oxidizing agent in solvent-free and catalyst-free reactions of alkylamines with o-aminomercaptan anilines. organic-chemistry.org

Furthermore, photoinduced sulfanylation presents a modern approach for the synthesis of 2-(arylthio)benzothiazoles. researchgate.net The exploration of cascade reactions, such as the one triggered by alkyl radicals in the cleavage and reinstallation of 2-isocyanoaryl thioethers, could lead to highly efficient and atom-economical syntheses. organic-chemistry.org The development of one-pot, multi-component reactions, for instance, using a ferromagnetic catalyst in water, also represents an ecologically and economically favorable direction. nih.gov

Table 1: Emerging Synthetic Strategies for 2-Substituted Benzothiazoles

| Synthetic Strategy | Key Features | Potential Advantages for this compound |

| Catalyst-Free Synthesis | Utilizes reagents like elemental sulfur or relies on solvent effects (e.g., DMSO) to promote the reaction. organic-chemistry.orgnih.gov | Reduces cost, simplifies purification, and minimizes metal contamination. |

| Photoinduced Reactions | Employs light to initiate the desired chemical transformation, often under mild conditions. researchgate.net | Offers high selectivity and can potentially access novel reaction pathways. |

| Cascade Reactions | A series of intramolecular reactions are triggered by a single event, leading to complex molecules in a single step. organic-chemistry.org | Increases synthetic efficiency and reduces waste. |

| Multi-Component Reactions | Three or more reactants are combined in a single pot to form the final product. nih.gov | High atom economy and operational simplicity. |

| Green Catalysis | Use of recyclable catalysts, such as nano-silica supported copper(II), or performing reactions in environmentally friendly solvents like water. mdpi.comnih.gov | Promotes sustainable chemical manufacturing. |

Exploration of Undiscovered Biological Activities and Therapeutic Applications

Benzothiazole (B30560) derivatives are known to possess a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.netresearchgate.netnih.gov While the specific biological profile of this compound is not extensively documented, its structural motifs suggest a high potential for therapeutic applications.

Future research should systematically screen this compound and its close analogs against a diverse panel of biological targets. Given that many benzothiazole derivatives exhibit significant anticancer activity, evaluating its efficacy against various cancer cell lines, such as hepatocellular carcinoma, is a logical first step. nih.gov Some derivatives have shown promise in phase I clinical trials for recurrent melanoma. researchgate.net The mechanism of action could involve the inhibition of key signaling pathways like NF-κB/COX-2/iNOS. nih.gov

The antimicrobial potential of this compound also warrants thorough investigation. Benzothiazoles have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as various fungi. nih.gov Furthermore, the antiviral activity of benzothiazole derivatives is an area of growing interest, with some compounds showing efficacy against viruses. nih.govmdpi.com

Beyond these established areas, exploring novel therapeutic applications is crucial. For instance, benzothiazole derivatives have been identified as inhibitors of enzymes implicated in neurodegenerative diseases like Alzheimer's disease. nih.govmdpi.com The potential for this compound to act as a modulator of such targets should be investigated.

Advanced Lead Optimization Strategies Based on SAR Insights

Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery, providing insights into how chemical structure influences biological activity. For this compound, a systematic SAR exploration is a critical future direction. This would involve the synthesis and biological evaluation of a library of analogs with modifications at various positions of the benzothiazole and the chlorophenyl rings.

SAR studies on related 2-(arylthio)benzoic acids have shown that bioisosteric replacement of an intramolecular hydrogen bond with a sulfur-oxygen interaction can lead to potent inhibitors of enzymes like the fat mass and obesity-associated protein (FTO). researchgate.net Similarly, research on 2-(benzothiazolylthio)acetamide derivatives has identified potent and selective antagonists of the CCR3 receptor, with nano-molar binding affinities. nih.gov These studies provide a valuable framework for the rational design of this compound analogs.

Key areas for modification and SAR exploration include:

Substitution on the Phenyl Ring: Investigating the effect of the position and nature of the chloro substituent, as well as introducing other electron-withdrawing or electron-donating groups.

Substitution on the Benzothiazole Ring: Introducing various functional groups at different positions of the benzothiazole nucleus to modulate physicochemical properties and target interactions.

Modification of the Thioether Linkage: Exploring the impact of replacing the sulfur atom with other linkers or modifying its oxidation state.

Computational modeling and molecular docking studies will be invaluable in guiding the synthesis of new analogs and interpreting SAR data. nih.gov These in silico approaches can help to predict binding modes and identify key interactions with biological targets, thereby accelerating the lead optimization process.

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

To fully elucidate the biological effects of this compound, a systems-level understanding of its mechanism of action is essential. The integration of multi-omics data, including proteomics, metabolomics, and genomics, offers a powerful approach to achieve this.

Recent studies have begun to apply these technologies to the study of benzothiazole derivatives. For example, a comparative proteomic analysis of Botrytis cinerea treated with benzothiazole revealed significant alterations in proteins associated with carbohydrate metabolism, oxidation-reduction processes, and energy production. apsnet.orgapsnet.org This study provided crucial insights into the antifungal mechanism of benzothiazole, suggesting that it inhibits the glyoxylate (B1226380) cycle and mitochondrial function. apsnet.orgapsnet.org

Similarly, metabolomics studies on zebrafish exposed to benzothiazole derivatives have identified perturbations in metabolic pathways, such as the inhibition of phenylalanine hydroxylation. nih.govresearchgate.net Such studies can reveal key biomarkers of exposure and toxicity.

Future research on this compound should employ a multi-omics approach to:

Identify the primary protein targets of the compound.

Map the downstream signaling pathways that are modulated.

Characterize the metabolic reprogramming induced in cells or organisms.

Uncover potential off-target effects and mechanisms of toxicity.

This comprehensive data will not only provide a deep mechanistic understanding but also aid in the identification of novel therapeutic applications and potential biomarkers for monitoring treatment response.

Design of Next-Generation Benzothiazole-Based Chemical Probes

The benzothiazole scaffold is a privileged fluorophore, and its derivatives have been widely used in the development of chemical probes for biological imaging. acs.orgacs.orgnih.gov The inherent fluorescence of the benzothiazole core, coupled with its ability to be readily functionalized, makes it an ideal starting point for the design of next-generation probes. nih.govmdpi.com

Future research should focus on leveraging the this compound structure to create novel chemical probes with enhanced properties. For example, by modifying the substituents on the benzothiazole and phenyl rings, it is possible to tune the photophysical properties of the molecule, such as its emission wavelength and quantum yield. This could lead to the development of probes with improved brightness and photostability.

A particularly exciting area of research is the design of "turn-on" fluorescent probes, where the fluorescence is quenched in the unbound state and is significantly enhanced upon binding to a specific biological target. nih.govmdpi.com This can be achieved by incorporating a reactive group that is cleaved or undergoes a conformational change upon interaction with the target analyte. Benzothiazole-based probes have been successfully developed for the detection of various species, including β-amyloid and α-synuclein aggregates, hydrogen peroxide, and biothiols. acs.orgnih.govnih.govmdpi.com

The design of photo-activatable probes based on the this compound scaffold is another promising direction. These probes can be activated by light, allowing for precise spatial and temporal control over their fluorescence. This would be particularly useful for studying dynamic processes within living cells.

Table 2: Potential Applications of Benzothiazole-Based Chemical Probes

| Probe Type | Target Analyte | Potential Application |

| Fluorescent "Light-Up" Probes | Duplex and quadruplex DNA researchgate.net | Studying DNA structure and function, cancer diagnostics. |

| Turn-On Fluorescent Probes | β-amyloid and α-synuclein aggregates acs.orgnih.gov | Diagnosis and research of neurodegenerative diseases. |

| Turn-On Fluorescent Probes | Hydrogen peroxide nih.gov | Monitoring oxidative stress in cells. |

| Turn-On Fluorescent Probes | Biothiols mdpi.comnih.gov | Investigating redox homeostasis and cellular signaling. |

| Mitochondria-Targeting Probes | Mitochondrial components acs.org | Imaging mitochondrial dynamics and dysfunction. |

By systematically exploring these advanced research perspectives, the scientific community can unlock the full potential of this compound, paving the way for new discoveries in medicine, biology, and materials science.

Q & A

Q. What are the recommended synthetic routes for 2-(2-Chlorophenylsulfanyl)benzothiazole, and how can purity be optimized?

The compound can be synthesized via nucleophilic substitution or Suzuki cross-coupling. A common method involves reacting 2-mercaptobenzothiazole with 2-chlorophenylsulfenyl chloride in anhydrous DMF under nitrogen, followed by purification via column chromatography (hexane:ethyl acetate, 7:3) . Optimizing reaction time (12–24 hours) and temperature (80–100°C) improves yield (reported 65–78%). Purity (>95%) is confirmed by HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What analytical techniques are critical for structural confirmation of this compound?

Single-crystal X-ray diffraction (SCXRD) is definitive for structural elucidation, as demonstrated for related benzothiazole derivatives (R factor ≤0.045, data-to-parameter ratio ~16.6) . Complementary techniques include:

Q. How can researchers screen this compound for preliminary biological activity?

Q. What safety protocols are essential for handling this compound?

- Use fume hoods and PPE (gloves, lab coats).

- Avoid inhalation; store in sealed containers at –20°C.

- First-aid measures: For skin contact, wash with soap/water; for ingestion, seek medical attention immediately .

Advanced Research Questions

Q. How can computational methods guide the optimization of benzothiazole derivatives?

- DFT/TD-DFT : Calculate electronic properties (HOMO-LUMO gaps, dipole moments) using B3LYP/6-311++(d,p) basis sets to predict reactivity and fluorescence .

- Molecular docking : Simulate binding to targets like BCL-2 (PDB: 2O2F) using AutoDock Vina. Focus on hydrophobic interactions and hydrogen bonds with sulfonamide moieties .

Q. How to resolve discrepancies between crystallographic data and computational models?

Q. What strategies enhance fluorescence properties in benzothiazole derivatives?

Q. How to design structure-activity relationship (SAR) studies for antitumor activity?

Q. What methodologies address inconsistencies in biological assay results?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.